molecular formula C12H9NO4 B5504106 N-1,3-benzodioxol-5-yl-2-furamide CAS No. 5246-86-6

N-1,3-benzodioxol-5-yl-2-furamide

Cat. No. B5504106
CAS RN: 5246-86-6
M. Wt: 231.20 g/mol
InChI Key: XTZQUUFEQWTGNT-UHFFFAOYSA-N
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Description

The research on N-1,3-benzodioxol-5-yl-2-furamide-like compounds focuses on their synthesis, molecular structure, and potential applications in various fields, excluding drug use and dosage information. These compounds, which often contain benzodioxol, furamide, and similar moieties, are explored for their unique chemical and physical properties.

Synthesis Analysis

Several methods have been developed for synthesizing compounds with structures similar to this compound. For instance, compounds like N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, highlighting the importance of non-covalent interactions in determining their properties (Yadav & Ballabh, 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. For example, crystal structure analysis has provided insights into the stabilization mechanisms of these compounds through hydrogen bonding and π-π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of similar compounds has been studied, showing that they can undergo various electrophilic substitution reactions, further expanding their utility in chemical synthesis (Aleksandrov et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not found, research on similar compounds suggests that factors like gelation behavior and molecular assembly significantly influence their physical properties. These aspects are crucial for applications in materials science and engineering (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, are pivotal for understanding the potential applications of these compounds. Studies demonstrate the versatile reactivity of similar compounds, allowing for the development of novel materials and pharmaceuticals (Aleksandrov et al., 2017).

Scientific Research Applications

  • Synthesis and Reactivity : The study by А. Aleksandrov and М. М. El’chaninov (2017) involved synthesizing N-(1-Naphthyl)furan-2-carboxamide and further processing to obtain compounds with potential for electrophilic substitution reactions, showcasing the synthetic versatility of furamide derivatives Aleksandrov & El’chaninov, 2017.

  • Biological Activities : G. K. Patel, H. S. Patel, and P. Shah (2015) synthesized novel heterocyclic compounds involving furamide derivatives and evaluated their antimicrobial activities, indicating the potential of furamide derivatives in developing new antimicrobial agents Patel, Patel, & Shah, 2015.

  • Supramolecular Gelators : A study by P. Yadav and Amar Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives, including furamide analogs, highlighted their gelation behavior and the influence of non-covalent interactions, suggesting applications in materials science Yadav & Ballabh, 2020.

  • Adenosine Receptors : Research by Gajanan S. Inamdar et al. (2013) on benzamide and furamide analogues explored their affinity towards adenosine receptor subtypes, providing insights into the development of selective adenosine receptor ligands Inamdar et al., 2013.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQUUFEQWTGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349887
Record name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5246-86-6
Record name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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